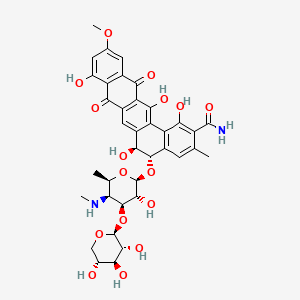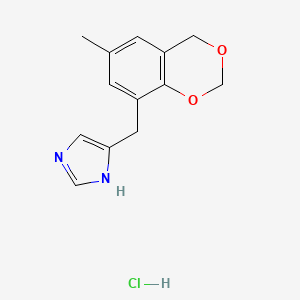
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[4,5-b]pyridine moiety, and a methanesulfonate ester group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. For example, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as precursors . The reaction conditions often involve boiling in ethanol with carbon disulfide to introduce sulfur at position 2 of the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of phase transfer catalysis and solid-liquid reaction conditions can also be employed to isolate regioisomers and achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methanesulfonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amines .
Aplicaciones Científicas De Investigación
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, imidazo[4,5-b]pyridine derivatives are known to act as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression . Additionally, these compounds can modulate the activity of GABA A receptors, contributing to their potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Another class of imidazopyridine derivatives with similar biological activities.
Imidazo[1,5-a]pyridine: Known for their use as GABA A receptor agonists.
Imidazo[1,2-a]pyridine: Includes drugs like zolimidine and ambien.
Uniqueness
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) is unique due to its specific substitution pattern and the presence of the methanesulfonate ester group, which can influence its reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry .
Propiedades
Número CAS |
89454-21-7 |
|---|---|
Fórmula molecular |
C14H13N3O4S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
[4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-12-8-9(21-22(2,18)19)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) |
Clave InChI |
DMKNGXHLCBNJKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=NC3=C(N2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


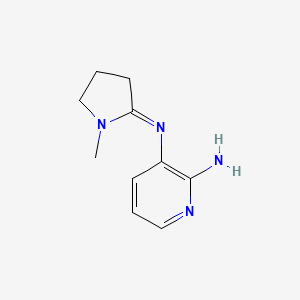
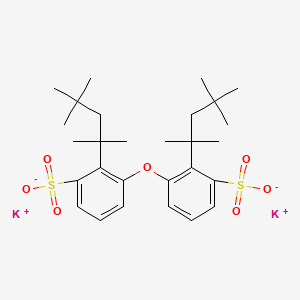
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)
![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
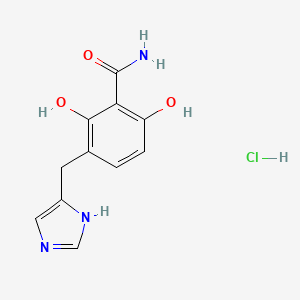
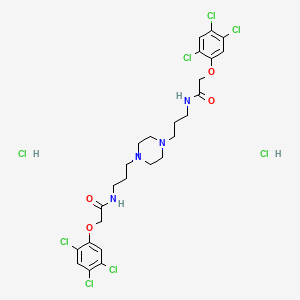
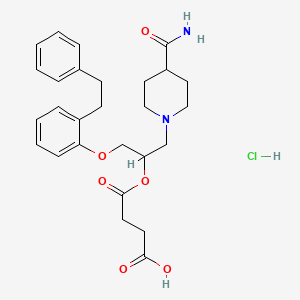

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)

